molecular formula C24H25N3O4S2 B12940619 N-Benzyl-4-(5,6-dimethyl-1H-benzimidazole-1-sulfonyl)-N-ethylbenzene-1-sulfonamide CAS No. 606131-17-3

N-Benzyl-4-(5,6-dimethyl-1H-benzimidazole-1-sulfonyl)-N-ethylbenzene-1-sulfonamide

Cat. No.: B12940619
CAS No.: 606131-17-3
M. Wt: 483.6 g/mol
InChI Key: YSKYNXPWHRURDW-UHFFFAOYSA-N
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Description

N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-ethylbenzenesulfonamide is a complex organic compound that features a benzimidazole core. Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-ethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common route involves the initial formation of the benzimidazole core through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale sulfonylation reactions using efficient sulfonylating agents .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core would yield N-oxides, while reduction of the sulfonyl group would yield sulfides .

Scientific Research Applications

N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-ethylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-methylbenzenesulfonamide
  • N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-propylbenzenesulfonamide

Uniqueness

N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-ethylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both benzyl and ethyl groups, along with the sulfonyl group, provides a distinct set of properties that can be leveraged in various applications .

Properties

CAS No.

606131-17-3

Molecular Formula

C24H25N3O4S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-benzyl-4-(5,6-dimethylbenzimidazol-1-yl)sulfonyl-N-ethylbenzenesulfonamide

InChI

InChI=1S/C24H25N3O4S2/c1-4-26(16-20-8-6-5-7-9-20)32(28,29)21-10-12-22(13-11-21)33(30,31)27-17-25-23-14-18(2)19(3)15-24(23)27/h5-15,17H,4,16H2,1-3H3

InChI Key

YSKYNXPWHRURDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3C=NC4=C3C=C(C(=C4)C)C

Origin of Product

United States

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